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Compound of Interest

Compound Name: 5-Aminoisoxazol-3(2H)-one

Cat. No.: B1266727 Get Quote

An In-depth Technical Guide to 5-Aminoisoxazol-3(2H)-one: Chemical Properties and

Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Aminoisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole core, a class

of structures that are integral to numerous commercial pharmaceuticals.[1] The isoxazole

moiety is found in drugs with a wide array of biological activities, including analgesic, anti-

inflammatory, antibacterial, and anticancer properties.[1] The title compound, with its dual

functionality of an amino group and a lactam-like isoxazolone ring, represents a versatile

building block for the synthesis of novel chemical entities in drug discovery and materials

science. This guide provides a comprehensive overview of its chemical properties and

reactivity, based on available data and the known chemistry of related isoxazole systems.

Chemical and Physical Properties
Quantitative data for 5-Aminoisoxazol-3(2H)-one is not extensively reported in publicly

available literature. The following table summarizes the core identification properties.
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Property Value Reference

IUPAC Name 5-Amino-1,2-oxazol-3(2H)-one N/A

Synonym(s)
5-Amino-2-hydroisoxazol-3-

one
[2]

CAS Number 822-63-9 [2]

Molecular Formula C₃H₄N₂O₂ [3]

Molecular Weight 100.08 g/mol [3]

MDL Number MFCD00047072 [2]

Note: Properties such as melting point, pKa, and solubility are not consistently available in the

cited literature.

Spectroscopic Data Overview
Specific spectroscopic data for 5-Aminoisoxazol-3(2H)-one is sparse. However,

characterization of related aminoisoxazole structures provides expected spectral features:

¹H NMR: Protons on the isoxazole ring, the amine group (NH₂), and the ring NH are

expected to be key signals. The chemical shift of the C4-H would be a characteristic singlet.

¹³C NMR: Signals for the carbonyl carbon (C3), the amino-substituted carbon (C5), and the

C4 carbon would be present in the aromatic/olefinic region.

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino

and ring amine groups, a C=O stretch for the carbonyl group, and C=N and N-O stretching

from the isoxazole ring. For the related compound 3,5-bis(4-nitrophenyl)-4,5-

dihydroisoxazole, N-O and C-N stretching of the isoxazole ring appear at 1153 cm⁻¹ and

1267 cm⁻¹ respectively.

Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 100.08, with

fragmentation patterns corresponding to the loss of small molecules like CO, HNCO, or

elements of the ring.
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Chemical Reactivity and Synthetic Utility
The reactivity of 5-Aminoisoxazol-3(2H)-one is governed by the interplay of its primary amino

group, the acidic N-H proton of the ring, and the stability of the isoxazolone ring itself. The

molecule can exist in tautomeric forms, which influences its reactivity profile.

Reactivity of the 5-Amino Group
The exocyclic amino group is a primary nucleophilic site, susceptible to reactions with various

electrophiles.

The amino group can be readily acylated to form the corresponding amides. This is a common

transformation for modifying the properties of the molecule or for use in further synthetic steps,

such as peptide synthesis.[4][5]

Caption: General workflow for N-Acylation of 5-Aminoisoxazol-3(2H)-one.

Alkylation of the amino group can be achieved using alkyl halides. The reaction often requires a

base to deprotonate the amine, and control over the degree of alkylation (mono- vs. di-

alkylation) can be challenging. Studies on related 5-amino-3-(5-nitro-2-furyl)isoxazoles show

that forming the sodium salt with NaH followed by reaction with an alkylating agent is an

effective method.[5]

5-Aminoisoxazoles can react with α-diazocarbonyl compounds, where the reaction pathway

can be directed towards either N-H insertion products (catalyzed by rhodium salts) or Wolff

rearrangement products (under thermal conditions), yielding α-amino acid derivatives or N-

isoxazole amides, respectively.[6][7] Condensation with various carbonyl compounds to form

Schiff bases is also a typical reaction for this class of compounds.[4]

Reactivity of the Isoxazolone Ring
The isoxazole ring, while aromatic in nature, can undergo ring-opening reactions under specific

conditions, providing a pathway to highly functionalized acyclic compounds.[8]
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Caption: Key reactivity pathways for 5-Aminoisoxazol-3(2H)-one.

A key reaction of the isoxazole core is its susceptibility to reductive cleavage of the weak N-O

bond. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a classic method to

open the ring, typically yielding β-enaminone intermediates.[9] These versatile intermediates

are valuable precursors for the synthesis of other heterocyclic systems like pyrazoles and

pyridines.[9]

In recent years, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles

have emerged as powerful synthetic tools.[10] These methods allow for the construction of

complex heterocyclic structures like substituted pyrroles and pyridines by reacting the isoxazole

with coupling partners such as alkynes under catalysis by iron, ruthenium, or gold.[10]

Treatment of isoxazoles with electrophilic fluorinating agents, such as Selectfluor®, can induce

a ring-opening fluorination reaction. This process involves fluorination followed by

deprotonation and N-O bond cleavage, leading to the formation of α-fluorocyano-ketones,

which are valuable fluorinated building blocks.

Experimental Protocols
Detailed experimental protocols for 5-Aminoisoxazol-3(2H)-one are not readily available. The

following procedures are generalized based on established methods for analogous compounds

and functional groups.

General Protocol for N-Acylation of an Aminoisoxazole
This protocol is adapted from general procedures for the acylation of aromatic amines.[11]
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Preparation: To a solution of 5-Aminoisoxazol-3(2H)-one (1.0 eq.) in a suitable anhydrous

solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add

a base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).

Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid

anhydride (1.1 eq.) dropwise to the stirred solution.

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution

of NaHCO₃. Separate the organic layer.

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization.

General Protocol for Reductive Ring Opening of an
Isoxazole
This protocol is based on standard procedures for the catalytic hydrogenation of isoxazoles.[9]

Preparation: Dissolve the 5-Aminoisoxazol-3(2H)-one derivative (1.0 eq.) in a suitable

solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10%

Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight).

Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with

hydrogen gas and then maintain a positive pressure of H₂ (typically 1-4 atm). Stir the mixture

vigorously at room temperature.

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Work-up: After the reaction is complete, carefully filter the mixture through a pad of Celite to

remove the catalyst.
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Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove

the solvent under reduced pressure to yield the crude β-enaminone product, which can be

used directly or purified further if necessary.

Conclusion
5-Aminoisoxazol-3(2H)-one is a promising heterocyclic building block with multiple reactive

sites that allow for diverse chemical transformations. The nucleophilic amino group enables

straightforward derivatization through acylation and alkylation, while the isoxazole ring can be

strategically opened to generate highly functionalized acyclic intermediates. These properties

make it a valuable scaffold for the synthesis of complex molecules with potential applications in

medicinal chemistry and agrochemical research. Further investigation into its specific physical

properties and reaction kinetics is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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